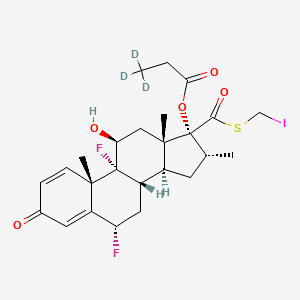
5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate is a synthetic steroid compound It is characterized by its complex structure, which includes multiple functional groups such as hydroxyl, methyl, and iodomethyl groups
Vorbereitungsmethoden
The synthesis of 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate involves several steps. The synthetic route typically starts with the preparation of the steroid backbone, followed by the introduction of the iodomethyl and difluoro groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate its effects on cellular processes and enzyme activities.
Industry: The compound is used in the production of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may interact with enzymes involved in steroid metabolism, altering their function and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar steroid compounds, 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-(3,3,3-d3-propionyloxy)-androsta-1,4-diene-17 beta-carbothioate is unique due to the presence of the iodomethyl and difluoro groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for research. Similar compounds include:
- 5-Iodomethyl 6 alpha,9 alpha-Difluoro-11 beta-hydroxy-16 alpha-methyl-3-oxo-17 alpha-propionyloxy-androsta-1,4-diene-17 beta-carbothioate
- This compound
These compounds share a similar steroid backbone but differ in the specific functional groups attached, leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C25H31F2IO5S |
|---|---|
Molekulargewicht |
611.5 g/mol |
IUPAC-Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C25H31F2IO5S/c1-5-20(31)33-25(21(32)34-12-28)13(2)8-15-16-10-18(26)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3 |
InChI-Schlüssel |
HKRIRGIBBWVEFV-GGMSSNLNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCI |
Kanonische SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


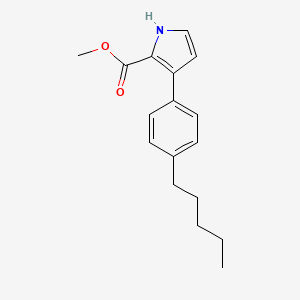
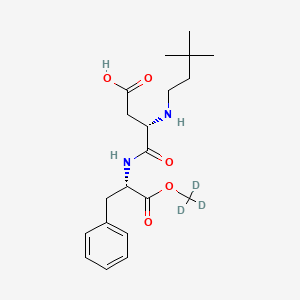
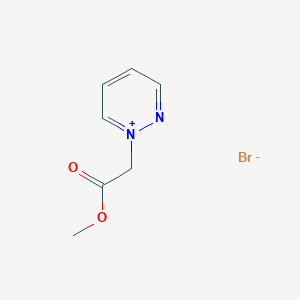
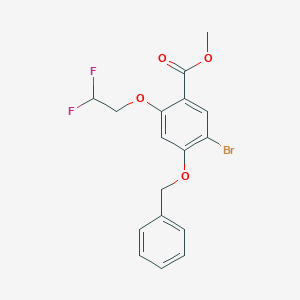
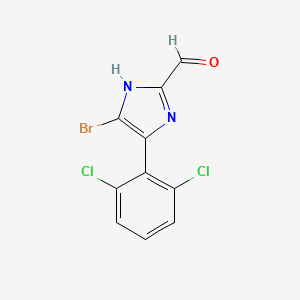
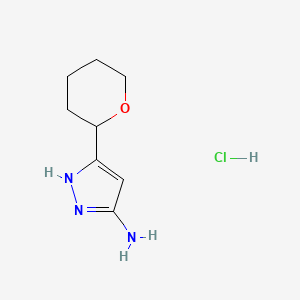
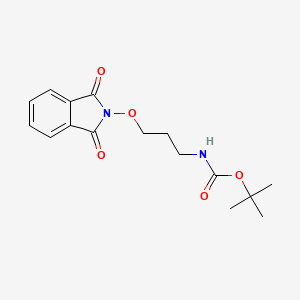
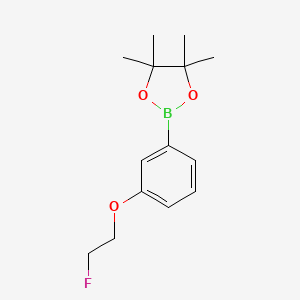
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)

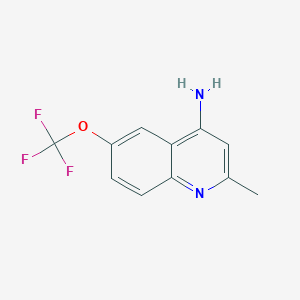
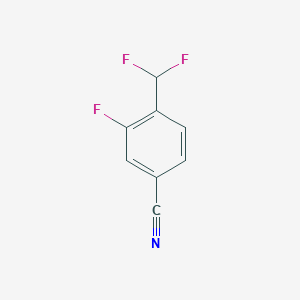
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
